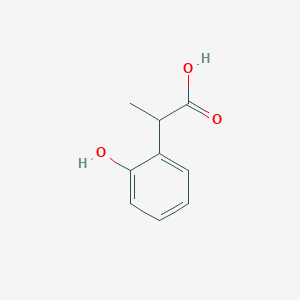

2-(2-Hydroxyphenyl)propionic acid

Übersicht

Beschreibung

2-(2-Hydroxyphenyl)propionic acid, also known as atrolactic acid, is an organic compound with the molecular formula C9H10O3. It is a derivative of phenylpropionic acid, characterized by the presence of a hydroxyl group attached to the benzene ring. This compound is of significant interest due to its various applications in scientific research and industry.

Wirkmechanismus

Target of Action

2-(2-Hydroxyphenyl)propionic acid (HPPA) is a phenolic compound that is a major microbial metabolite of certain dietary polyphenols .

Mode of Action

It has been shown to inhibit the conversion of macrophages into foam cells, a process that involves regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation . This suggests that HPPA may interact with its targets by modulating key metabolic pathways and inflammatory responses.

Biochemical Pathways

HPPA is a product of the biosynthesis of phenolic compounds, which involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds, including HPPA. The biosynthesis of HPPA involves the transformation of certain precursor compounds, such as trans-cinnamic acid, through enzymatic reactions .

Pharmacokinetics

It is known that phenolic acids, including hppa, typically undergo bioconjugation during phase ii of biotransformation, forming sulfates and other conjugates . This process can affect the bioavailability of HPPA.

Result of Action

HPPA has been shown to have protective effects on lipid metabolism and gut microbiota in mice fed a high-fat diet . Administration of HPPA decreased body weight and liver index, ameliorated dyslipidemia, and alleviated hepatic steatosis . It also enhanced the diversity of gut microbiota and reduced systemic endotoxin levels .

Action Environment

The action, efficacy, and stability of HPPA can be influenced by various environmental factors. For instance, the food matrix and in vitro digestion conditions, along with applied technological processes, can impact the release of HPPA . Additionally, the gut microbiota plays a crucial role in the metabolism of HPPA, and changes in the gut microbiota composition can therefore affect the action of HPPA .

Biochemische Analyse

Biochemical Properties

2-(2-Hydroxyphenyl)propionic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a microbial metabolite of catechins, which are polyphenolic compounds found in various plants . The compound interacts with enzymes such as phenylalanine-4-hydroxylase, which hydroxylates phenylpropionic acid derivatives . Additionally, it has been shown to act as a growth substrate for certain strains of Escherichia coli . These interactions highlight the compound’s role in microbial metabolism and its potential influence on enzymatic activity.

Cellular Effects

This compound has been observed to influence various cellular processes. In macrophage cells, it has been shown to regulate lipid metabolism and suppress oxidative stress and inflammation . This compound promotes cholesterol efflux by upregulating the expression of genes such as ABCA1 and SR-B1, which are involved in lipid transport . Additionally, it has been reported to affect osteoblastic and osteoclastic cell numbers, indicating its potential impact on bone metabolism . These cellular effects suggest that this compound may play a role in modulating cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. The compound has been shown to bind to specific enzymes, leading to either inhibition or activation of their activity . For example, it inhibits the conversion of macrophages into foam cells by regulating cellular lipid metabolism . Additionally, this compound can undergo hydroxylation reactions, which further modify its biochemical properties . These molecular interactions underscore the compound’s ability to influence enzymatic activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that the compound can be hydroxylated by microorganisms such as Streptomyces rimosus, resulting in the formation of 2-(p-hydroxyphenyl)propionic acid . This hydroxylation process is not stereoselective and can occur under various conditions. Additionally, the compound’s stability and degradation over time have been investigated to assess its potential long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent impact. In mice fed a high-fat diet, the compound has been shown to decrease body weight and liver index, ameliorate dyslipidemia, and alleviate hepatic steatosis . These effects were observed at different dosages, with higher doses leading to more pronounced improvements in lipid metabolism and gut microbiota composition

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to phenolic compounds. It is a key intermediate in the catabolism of coumarin, where it is converted to 3-(2-hydroxyphenyl)propionic acid . This conversion is facilitated by enzymes such as phenylalanine-4-hydroxylase, which hydroxylates the compound at specific positions . Additionally, the compound’s involvement in the phenylpropanoid pathway highlights its role in the biosynthesis of other phenolic compounds . These metabolic pathways underscore the compound’s significance in biochemical reactions and its potential impact on metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, which facilitate its uptake and distribution . Additionally, binding proteins may interact with the compound to regulate its localization and accumulation within cells . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects . Additionally, post-translational modifications, such as phosphorylation or acetylation, may influence the compound’s activity and function within cells . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

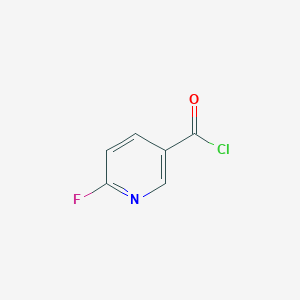

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(2-Hydroxyphenyl)propionic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-phenylpropionic acid using microorganisms such as Streptomyces rimosus . The reaction conditions typically include a medium containing sorbitol, soybean meal, and malt extract, with the pH maintained around 7.2. The conversion rate can reach up to 60% under optimal conditions.

Industrial Production Methods: Industrial production of this compound often involves chemical synthesis routes. One method includes the reduction of aryl acetophenones or the 1,2-aryl migration of aryl propiophenones . These processes may require multiple steps, including the introduction and removal of protective groups.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Hydroxyphenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions, where the hydroxyl group or other substituents on the benzene ring are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or sulfonating agents can be employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

2-(2-Hydroxyphenyl)propionic acid can be compared with other similar compounds, such as:

3-(4-Hydroxyphenyl)propionic acid: This compound has a hydroxyl group in the para position and is used in similar applications.

2-Hydroxyphenylacetic acid: It has a similar structure but lacks the propionic acid side chain.

3,4-Dihydroxyphenylpropionic acid: This compound has two hydroxyl groups on the benzene ring and is used in different biochemical studies.

The uniqueness of this compound lies in its specific hydroxylation pattern and its diverse applications in various fields of research and industry.

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHQRJXHSUXNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533931-68-9 | |

| Record name | 2-(2-Hydroxyphenyl)propanoic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533931689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-HYDROXYPHENYL)PROPANOIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS74MY8K8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

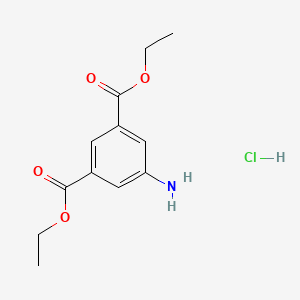

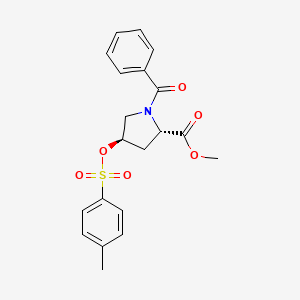

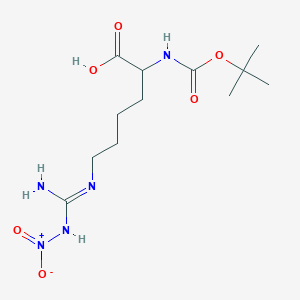

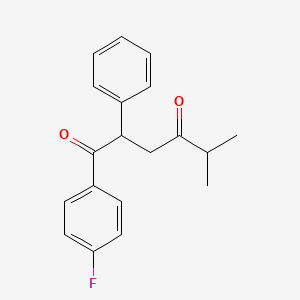

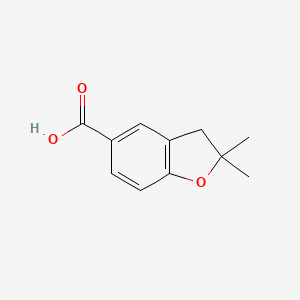

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)